Butyl 11-bromoundecanoate
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Overview
Description
Butyl 11-bromoundecanoate is an organic compound with the molecular formula C15H29BrO2 It is a brominated ester, which means it contains a bromine atom attached to an alkyl chain that is further connected to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 11-bromoundecanoate typically involves the esterification of 11-bromoundecanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
11-bromoundecanoic acid+butanolacid catalystbutyl 11-bromoundecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 11-bromoundecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 11-bromoundecanoic acid and butanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 11-azidoundecanoate or 11-thiocyanatoundecanoate can be formed.
Reduction: The major product is 11-bromoundecanol.
Hydrolysis: The products are 11-bromoundecanoic acid and butanol.
Scientific Research Applications
Butyl 11-bromoundecanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including antimicrobial and antifungal agents.
Materials Science: The compound is utilized in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Industrial Chemistry: It serves as a precursor for the synthesis of surfactants and emulsifiers used in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 11-bromoundecanoate depends on its application. In medicinal chemistry, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis and death . The bromine atom plays a crucial role in enhancing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 11-bromoundecanoic acid
- Methyl 11-bromoundecanoate
- Ethyl 11-bromoundecanoate
Uniqueness
Butyl 11-bromoundecanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the butyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications in materials science and industrial chemistry .
Properties
CAS No. |
56149-39-4 |
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Molecular Formula |
C15H29BrO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
butyl 11-bromoundecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-14-18-15(17)12-10-8-6-4-5-7-9-11-13-16/h2-14H2,1H3 |
InChI Key |
DZSRAVVHXLUJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
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